molecular formula C11H11N3 B1148138 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole CAS No. 1415702-13-4

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole

Cat. No.: B1148138
CAS No.: 1415702-13-4
M. Wt: 185.23
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Description

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole is a compound that combines the structural features of indole and imidazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole involves several steps, typically starting with the preparation of the indole and imidazole precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial production methods for such compounds often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the imidazole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the indole ring, while nitration can introduce nitro groups.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties . The imidazole ring can interact with metal ions and other biomolecules, further contributing to its biological activities .

Comparison with Similar Compounds

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined indole and imidazole moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUSGALWQQKBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415702-13-4
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole
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